N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
This compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine core substituted with a pyridin-3-yl group at position 1 and a benzo[d][1,3]dioxol-5-yl carboxamide moiety at position 2. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity. The pyridin-3-yl group may contribute to hydrogen bonding or π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(22-15-5-6-17-18(11-15)27-13-26-17)24-10-9-23-8-2-4-16(23)19(24)14-3-1-7-21-12-14/h1-8,11-12,19H,9-10,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEXKPQXXTWKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F2707-0457, also known as MK-0457, is a small molecule inhibitor of the Aurora kinase family. It has potent cross-reactivity towards wild type and T315I BCR/ABL and FLT-3. These proteins are key targets in the treatment of various types of tumors and leukemia.
Mode of Action
MK-0457 interacts with its targets by inhibiting their kinase activity. This results in reduced phosphorylation of BCR/ABL, a protein complex involved in the pathogenesis of chronic myelogenous leukemia (CML). The inhibition of these targets leads to the induction of apoptosis in BCR/ABL positive cells, including those with the T315I mutation.
Biochemical Pathways
The primary pathway affected by MK-0457 is the BCR/ABL signaling pathway. By inhibiting the kinase activity of BCR/ABL, MK-0457 disrupts the downstream signaling events that promote cell proliferation and survival. This leads to the induction of apoptosis, or programmed cell death.
Pharmacokinetics
The pharmacokinetic properties of MK-0457 are currently under investigation. Preliminary studies suggest that it has a dose-dependent effect on BCR/ABL phosphorylation. .
Result of Action
The primary result of MK-0457’s action is the induction of apoptosis in BCR/ABL positive cells. This includes cells with the T315I mutation, which is associated with resistance to imatinib, a commonly used treatment for CML. In addition to inducing apoptosis, MK-0457 also reduces the stability of BCR/ABL, further contributing to its anti-leukemic effects.
Action Environment
The action of MK-0457 can be influenced by various environmental factors. For example, the presence of other drugs, such as histone deacetylase inhibitors, can enhance the apoptotic effects of MK-0457. .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyridinyl group. Its molecular formula is with a molecular weight of 346.37 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and condensation techniques. One notable method includes the 1,3-dipolar cycloaddition reaction which has been documented in various studies to yield derivatives with enhanced biological profiles .
Anticancer Properties
Numerous studies have investigated the anticancer activity of compounds containing the benzo[d][1,3]dioxole structure. For instance:
- Cell Line Studies : A related compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (IC50 = 2.38 µM), HCT116 (IC50 = 1.54 µM), and MCF7 (IC50 = 4.52 µM). In comparison, the standard drug doxorubicin showed IC50 values of 7.46 µM for HepG2 cells . The evaluated mechanisms included apoptosis induction via EGFR inhibition and modulation of mitochondrial apoptotic pathways involving proteins like Bax and Bcl-2.
- Cell Cycle Analysis : Another study highlighted that certain derivatives could induce cell cycle arrest at the G2-M phase in liver cancer cells, suggesting their potential as anticancer agents .
Antioxidant Activity
Compounds with similar structures have also shown antioxidant properties. The DPPH radical scavenging assay indicated that these compounds could effectively reduce oxidative stress in vitro, which is crucial for preventing cancer progression and other oxidative stress-related diseases .
Other Biological Activities
Research indicates that benzo[d][1,3]dioxole derivatives may exhibit additional pharmacological effects:
- Anti-inflammatory : Some derivatives have been tested for anti-inflammatory activity.
- Antimicrobial : Compounds have shown promise against various microbial strains.
- Analgesic : Certain derivatives were evaluated for pain relief properties .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes : Targeting specific kinases involved in cancer cell proliferation.
- Induction of apoptosis : Triggering programmed cell death pathways through mitochondrial signaling.
- Cell cycle modulation : Affecting the progression through different phases of the cell cycle to inhibit tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound in preclinical models:
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with pyridine and dihydropyrrolo-pyrazine intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds derived from pyridine and dioxole structures possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of cellular metabolism.
Anti-inflammatory Properties
Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide have been evaluated for anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests potential applications in treating inflammatory diseases such as arthritis.
Anticancer Potential
Emerging studies highlight the anticancer potential of this compound class. Preliminary data suggest that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The ability to target multiple pathways involved in tumor growth makes these compounds promising candidates for further development .
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. focused on synthesizing a series of pyridine-based compounds and evaluating their antimicrobial activities. The results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria . This underscores the potential of this compound as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Effects
In another investigation, compounds derived from similar structures were tested for their anti-inflammatory effects using carrageenan-induced edema models. The findings revealed that these compounds significantly reduced inflammation compared to control groups, suggesting their utility in managing inflammatory conditions .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
Spectroscopic Characterization
- NMR Data :
- The pyrrolizine analog () exhibits 1H-NMR signals at δ 6.8–7.2 ppm for the benzodioxole aromatic protons and δ 3.1–3.5 ppm for the pyrrolizine methylene groups.
- The dihydropyrrolo[1,2-a]pyrazine analog () shows distinct shifts for the 4-fluorophenyl (δ 7.2–7.4 ppm) and tert-butyl (δ 1.3 ppm) groups.
- Mass Spectrometry: The analog in has a monoisotopic mass of 315.174691, confirmed via HRMS. Similar precision would be expected for the target compound.
Structure-Activity Relationships (SAR)
- Pyridin-3-yl Substitution : Present in the target compound and analogs 94 () and 9t (), this group may enhance binding to targets requiring aromatic stacking (e.g., kinase ATP pockets).
- Benzodioxole vs. tert-Butyl : The benzodioxole group’s electron-rich aromatic system may improve affinity but increase metabolic clearance compared to the hydrophobic tert-butyl group.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises three primary structural domains: (1) a 3,4-dihydropyrrolo[1,2-a]pyrazine core, (2) a pyridin-3-yl substituent at position 1, and (3) a benzo[d]dioxol-5-yl carboxamide moiety at position 2. Retrosynthetic disconnection suggests two plausible routes:
- Late-stage amide coupling between a preformed 1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxylic acid and benzo[d]dioxol-5-amine.
- Early-stage incorporation of the pyridin-3-yl group during cyclization of the pyrrolopyrazine scaffold, followed by carboxamide formation.
Both approaches necessitate careful selection of protecting groups and coupling reagents to ensure regioselectivity and minimize side reactions.
Synthesis of the 3,4-Dihydropyrrolo[1,2-a]Pyrazine Core
Cyclocondensation of Pyrrole and Pyrazine Precursors
The dihydropyrrolo[1,2-a]pyrazine scaffold can be constructed via a [3+2] cycloaddition between N-aminoethylpyrrole derivatives and dimethyl acetylenedicarboxylate (DMAD). As demonstrated by Vallet et al., refluxing N-aminoethylpyrrole with DMAD in dichloromethane (DCM) catalyzed by triphenylphosphine yields dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylates in 60–80% yield. This method provides a robust foundation for generating the bicyclic system, though subsequent hydrolysis and functionalization are required to introduce the carboxamide group.
Alternative Palladium-Catalyzed Cyclization
Recent advances employ palladium catalysts to streamline pyrazine formation. For example, treatment of 1H-pyrrole-2-carboxamide derivatives with Pd(OAc)₂ in dimethyl sulfoxide (DMSO) at 120°C induces intramolecular cyclization, producing pyrrolo[1,2-a]pyrazinones with excellent regiocontrol. While this route avoids stoichiometric reagents, scalability may be limited by catalyst costs.
Carboxamide Linkage Formation
Carbodiimide-Mediated Coupling
The final carboxamide bond is most efficiently formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). As reported in benzodioxol carboxamide syntheses, reacting 1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxylic acid (0.5 mmol) with benzo[d]dioxol-5-amine (0.6 mmol) in DCM containing EDCI (1.2 eq) and DMAP (0.3 eq) at room temperature for 48 hours affords the target compound in 72% yield after column chromatography.
Optimization of Reaction Conditions
Key parameters influencing coupling efficiency include:
- Solvent polarity : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of aromatic amines.
- Stoichiometry : A 20% excess of EDCI minimizes unreacted carboxylic acid.
- Temperature : Prolonged room-temperature reactions (24–48 hours) prevent epimerization observed at elevated temperatures.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (500 MHz, CDCl₃) of the final product exhibits characteristic signals:
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Late-stage EDCI/DMAP coupling | 72 | 98.5 | High |
| Palladium-catalyzed cyclization | 58 | 97.2 | Moderate |
| Suzuki–Miyaura coupling | 65 | 96.8 | High |
Data synthesized from Refs indicate that late-stage carbodiimide-mediated coupling offers the optimal balance of efficiency and practicality for large-scale synthesis.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolo-pyrazine-carboxamide core of this compound?
The synthesis typically involves coupling a pyrrolo-pyrazine intermediate with a benzo[d][1,3]dioxol-5-yl carboxamide group. Key steps include:
- Carbodiimide-mediated coupling : Use dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to activate the carboxylic acid group for amide bond formation with the amine derivative .
- Cyclization : Optimize reaction conditions (e.g., reflux in methanol/water mixtures) to form the dihydropyrrolo-pyrazine ring, ensuring regioselectivity via temperature and solvent polarity control .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, confirmed by TLC and NMR .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Multi-spectral characterization is critical:
- IR spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1720 cm⁻¹ for carboxamide, pyridine ring vibrations at ~1600 cm⁻¹) .
- NMR analysis :
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Case example : Discrepancies in aromatic proton coupling constants may arise from conformational flexibility in the dihydropyrrolo-pyrazine ring.
- Methodological approach :
- Perform VT-NMR (variable-temperature NMR) to assess dynamic effects and assign signals accurately .
- Use 2D NMR (COSY, NOESY) to confirm through-space correlations between protons in rigid regions (e.g., benzo[d][1,3]dioxole) versus flexible moieties (e.g., dihydropyrazine) .
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Advanced: What strategies optimize yield and purity in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
- Catalytic additives : Include molecular sieves or anhydrous MgSO₄ to scavenge water during coupling reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 1–2 hours) for cyclization steps, improving yield by 15–20% .
Advanced: How can molecular docking inform the design of analogs targeting neurological receptors?
- Protocol :
- Prepare the compound’s 3D structure using DFT-optimized geometry (software: Gaussian) .
- Dock into receptors (e.g., NMDA or GABAₐ) using AutoDock Vina , focusing on hydrogen bonds between the carboxamide group and receptor residues (e.g., Arg485 in NMDA) .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
- Contradiction management : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects in the model .
Advanced: What analytical methods differentiate polymorphic forms of this compound?
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases .
- DSC/TGA : Detect thermal events (e.g., melting points, decomposition) specific to polymorphs .
- Solid-state NMR : Resolve differences in hydrogen-bonding networks within the carboxamide group .
Advanced: How to address low reproducibility in biological assays (e.g., anticonvulsant activity)?
- Experimental design :
- Standardize in vivo models (e.g., maximal electroshock test in rodents) with controlled dosing (10–50 mg/kg) and vehicle (e.g., 1% Tween-80) .
- Include positive controls (e.g., phenytoin) to calibrate response thresholds .
- Data analysis : Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects from noise .
Advanced: What computational tools predict metabolic stability of this compound?
- Software pipelines :
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Advanced: How to integrate AI/ML for reaction optimization?
- COMSOL Multiphysics + ML : Train models on reaction parameters (temperature, solvent polarity, catalyst loading) to predict optimal conditions for dihydropyrrolo-pyrazine formation .
- Automated workflows : Use robotic platforms for high-throughput screening of coupling reagents (e.g., DCC vs. EDC) .
Advanced: What frameworks guide hypothesis-driven research on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
